REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[Br:18])[NH:14][N:13]=[CH:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:19]1[CH:24]=[CH:23][CH2:22][CH2:21][CH2:20]1.CS(O)(=O)=O.C([O-])(O)=O.[Na+]>C1COCC1.C(Cl)Cl.CCOC(C)=O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[Br:18])[N:14]([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][O:19]1)[N:13]=[CH:12]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=NNC2=CC1Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture is stirred at RT for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with PE
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=NN(C2=CC1Br)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 42.2% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |